Ethyl5-oxo-5-(4-thiomethylphenyl)valerate
Description
Ethyl 5-oxo-5-(4-thiomethylphenyl)valerate (CAS: 854859-01-1) is an ester derivative with the molecular formula C₁₄H₁₈O₃S and a molecular weight of 266.36 g/mol . Its structure features a valerate backbone (5-oxo-valerate) substituted at the 5-position with a 4-thiomethylphenyl group. The thiomethyl (-SMe) substituent introduces sulfur into the aromatic ring, influencing electronic and steric properties.
Properties
Molecular Formula |
C14H16O3S |
|---|---|
Molecular Weight |
264.34 g/mol |
IUPAC Name |
ethyl 5-(4-methanethioylphenyl)-5-oxopentanoate |
InChI |
InChI=1S/C14H16O3S/c1-2-17-14(16)5-3-4-13(15)12-8-6-11(10-18)7-9-12/h6-10H,2-5H2,1H3 |
InChI Key |
IBIWMUVUYXABAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)C=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-oxo-5-(4-thiomethylphenyl)valerate typically involves the esterification of 5-oxo-5-(4-thiomethylphenyl)valeric acid with ethanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
Industrial production of ethyl 5-oxo-5-(4-thiomethylphenyl)valerate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-oxo-5-(4-thiomethylphenyl)valerate undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amides, esters
Scientific Research Applications
Ethyl 5-oxo-5-(4-thiomethylphenyl)valerate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-oxo-5-(4-thiomethylphenyl)valerate involves its interaction with specific molecular targets and pathways. The thiomethyl group can undergo oxidation to form reactive intermediates, which can then participate in various biochemical reactions. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which can further interact with biological molecules.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Substituent Effects: The thiomethyl group in the target compound enhances sulfur-based reactivity (e.g., nucleophilic substitution) compared to phenyl or pentyloxy analogs . Pentyloxy groups impart lipophilicity, improving membrane permeability in drug candidates .
- Synthesis Challenges: The synthesis of sulfur-containing analogs (e.g., thiomethyl or thiomorpholinomethyl derivatives) often requires specialized reagents like boron trifluoride etherate or copper catalysts, as seen in related ester syntheses .
Physicochemical and Thermochemical Properties
Thermal Stability and Reactivity:
- Methyl and ethyl valerates exhibit steric hindrance during saponification, with energy barriers increasing by 600–1000 cal/mol compared to shorter-chain esters .
- The thiomethyl group may alter polarizability and dipole moments, affecting boiling points and solubility.
Crystallinity and Polymer Compatibility:
- Valerate units with ethyl side chains (e.g., in PHB-2 polymers) show lower crystallinity than methyl-substituted analogs due to irregular packing, a phenomenon likely applicable to phenyl-substituted valerates .
Market and Commercial Viability
- Ethyl valerate (CAS: 539-82-2) dominates industrial applications due to its role as a green apple flavoring agent and low production cost .
- Specialized analogs (e.g., thiomorpholinomethyl or pentyloxyphenyl derivatives) are niche products with fewer suppliers (10 suppliers each) . The target compound is discontinued, limiting its commercial use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
